Fmoc-NH-PEG15-CH2CH2COOH
Description
Fmoc-NH-PEG15-CH2CH2COOH is a polyethylene glycol (PEG)-based reagent featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected amine, a 15-unit PEG spacer, and a terminal carboxylic acid group. Its molecular formula is C48H77NO19, with a molecular weight of 972.12 g/mol . The compound is characterized by high purity (≥95–97%, depending on the supplier) and is typically supplied as a white powder or viscous liquid .
Properties
Molecular Formula |
C48H77NO19 |
|---|---|
Molecular Weight |
972.1 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C48H77NO19/c50-47(51)9-11-53-13-15-55-17-19-57-21-23-59-25-27-61-29-31-63-33-35-65-37-39-67-40-38-66-36-34-64-32-30-62-28-26-60-24-22-58-20-18-56-16-14-54-12-10-49-48(52)68-41-46-44-7-3-1-5-42(44)43-6-2-4-8-45(43)46/h1-8,46H,9-41H2,(H,49,52)(H,50,51) |
InChI Key |
QQVRPRDTWMHMMF-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Fmoc-N-amido-PEG15-acid |
Origin of Product |
United States |
Scientific Research Applications
Bioconjugation Applications
Fmoc-NH-PEG15-CH2CH2COOH serves as an effective linker for bioconjugation processes. The PEG component enhances solubility and biocompatibility, while the Fmoc group allows for selective deprotection under mild conditions, facilitating the conjugation of various biomolecules such as peptides, proteins, and nucleic acids.
Key Features:
- High Water Solubility : The PEG chain increases solubility in aqueous environments, making it suitable for biological applications.
- Selective Deprotection : The Fmoc group can be removed under basic conditions, allowing for further functionalization.
Drug Delivery Systems
The compound is utilized in the development of drug delivery systems due to its ability to improve the pharmacokinetics of therapeutic agents. By attaching drugs to this compound, researchers can enhance drug solubility and stability while reducing toxicity.
Case Studies:
- Protein Degradation : In studies involving PROTAC (PROteolysis TArgeting Chimera) technology, this compound is employed as a linker to connect ligands targeting specific proteins for degradation. This application highlights its role in targeted therapy for diseases such as cancer .
Bioorthogonal Chemistry
This compound is also applied in bioorthogonal chemistry, where it facilitates reactions that occur selectively in biological systems without interfering with native biochemical processes. This property is crucial for labeling biomolecules in live cells.
Applications:
- Labeling and Imaging : The compound can be used to attach fluorescent dyes or other labels to biomolecules for imaging studies, aiding in the visualization of cellular processes .
Synthesis and Reactivity
The synthesis of this compound typically involves several key steps that ensure high purity and yield. The reactivity of this compound is primarily determined by its functional groups, which allow it to form stable conjugates with various biomolecules.
Comparison with Similar Compounds
Key Structural Features :
- Fmoc group : Provides amine protection, removable under basic conditions (e.g., piperidine).
- 15-mer PEG chain : Enhances hydrophilicity, solubility, and biocompatibility.
- Terminal carboxylic acid : Enables conjugation with amines via carbodiimide-mediated coupling (e.g., EDC/NHS).
Comparison with Similar Compounds
Below is a detailed comparison of Fmoc-NH-PEG15-CH2CH2COOH with structurally analogous PEG-based reagents (Table 1), followed by a discussion of their distinct properties and applications.
Table 1: Structural and Functional Comparison
Impact of PEG Length on Physicochemical Properties
(a) Solubility and Hydrophilicity
- PEG15 : The extended PEG chain (15 units) maximizes hydrophilicity, ensuring superior water solubility compared to PEG6 and PEG9 variants. This property is critical for in vivo applications requiring prolonged circulation .
- PEG6 : Shorter chain length limits solubility in aqueous media, necessitating organic solvents (e.g., DMF) for dissolution .
(b) Molecular Weight and Steric Effects
- PEG15 : Higher molecular weight (972.12 g/mol) introduces steric hindrance, which slows enzymatic degradation and extends drug release kinetics. This makes it ideal for sustained-release formulations .
- PEG6 : Lower molecular weight (561.62 g/mol) facilitates faster conjugation and drug release but may reduce stability in biological environments .
Reactivity and Conjugation Efficiency
- Terminal Carboxylic Acid Reactivity : All three compounds enable carbodiimide-mediated coupling. However, PEG15’s longer chain reduces conjugation efficiency with bulky molecules (e.g., antibodies) due to steric constraints .
- Fmoc Deprotection : PEG15 and PEG9 require longer deprotection times (20–30 minutes in 20% piperidine/DMF) compared to PEG6 (10–15 minutes) due to increased chain flexibility .
Research Findings and Contradictions
Preparation Methods
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
High-Performance Liquid Chromatography (HPLC)
Challenges and Mitigation Strategies
PEG Polydispersity
Commercial PEG15 diol often exhibits polydispersity (Đ = 1.05–1.10), leading to batch variability. Size-exclusion chromatography (SEC) pre-purification is recommended.
Q & A
Q. What is the role of the Fmoc group and PEG spacer in Fmoc-NH-PEG15-CH2CH2COOH?
The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the terminal amine, preventing unintended reactions during synthesis. It can be removed under mild basic conditions (e.g., 20% piperidine in DMF) to expose the free amine for subsequent conjugation . The PEG15 spacer enhances solubility in aqueous and organic solvents, reduces steric hindrance, and improves biocompatibility for applications like drug delivery systems .
Q. How should this compound be stored to maintain stability?
Store the compound at -20°C in a desiccator to prevent hydrolysis of the Fmoc group or carboxylic acid. Avoid repeated freeze-thaw cycles, as PEG derivatives are hygroscopic and may aggregate. Prior to use, equilibrate the compound to room temperature in a dry environment to minimize moisture absorption .
Q. What solvents are compatible with this compound?
The compound exhibits high solubility in polar aprotic solvents (e.g., DMF, DMSO, THF) and moderate solubility in water. For reactions requiring aqueous conditions, use a co-solvent system (e.g., DMF:H2O = 4:1) to enhance dissolution. Avoid chlorinated solvents (e.g., chloroform) for long-term storage due to potential degradation .
Q. How can the carboxylic acid group be activated for conjugation?
Activate the -COOH group using carbodiimide-based reagents (e.g., EDC or DCC) with NHS (N-hydroxysuccinimide) to form an active ester intermediate. Optimize the molar ratio (typically 1:1.2:1.5 for EDC:NHS:ligand) and reaction time (2–4 hours at pH 5–6) to maximize coupling efficiency while minimizing side reactions .
Advanced Research Questions
Q. How can I resolve discrepancies between theoretical and observed molecular weights in mass spectrometry (MS) data?
Discrepancies often arise from incomplete Fmoc deprotection or PEG hydration. To troubleshoot:
- Verify deprotection efficiency using HPLC with a C18 column and UV detection at 300 nm (Fmoc absorption peak).
- For MS, use MALDI-TOF with a matrix like α-cyano-4-hydroxycinnamic acid to reduce PEG-related signal suppression.
- Account for PEG polydispersity by calculating the average molecular weight and comparing it with the theoretical value .
Q. What experimental parameters influence the efficiency of amine-carboxylic acid conjugation?
Key factors include:
- pH : Maintain a slightly acidic environment (pH 5–6) to protonate the amine while keeping the carboxylic acid deprotonated.
- Temperature : Reactions at 25–37°C balance speed and stability; avoid >50°C to prevent PEG degradation.
- Molar ratio : Use a 1.5–2-fold excess of the activated carboxylic acid to ensure complete amine coupling.
Validate efficiency via NMR (disappearance of -COOH proton at δ 12–13 ppm) or FTIR (loss of -COOH stretch at 1700 cm⁻¹) .
Q. How can I design a multi-step synthesis protocol involving this compound?
Follow this workflow:
Deprotection : Treat with 20% piperidine in DMF (2 × 5 min) to remove Fmoc.
Activation : React with EDC/NHS in DMF (pH 5.5) for 2 hours.
Conjugation : Add the target amine (e.g., lysine residue) and stir for 12–24 hours.
Purification : Use dialysis (MWCO 3.5 kDa) or size-exclusion chromatography to remove unreacted reagents.
Document each step with HPLC or TLC validation to ensure intermediate purity .
Q. What strategies mitigate PEG-related interference in analytical characterization?
- NMR : Use deuterated DMSO-d₆ or D₂O and apply pulse sequences to suppress PEG signals.
- Chromatography : Employ reverse-phase HPLC with a gradient elution (water/acetonitrile + 0.1% TFA) to separate PEG oligomers.
- Dynamic Light Scattering (DLS) : Filter samples (0.22 µm) to remove aggregates before measuring hydrodynamic radius .
Q. How do I address low yield in conjugations involving bulky biomolecules (e.g., antibodies)?
- Introduce a heterobifunctional crosslinker (e.g., sulfo-SMCC) to bridge the PEG and biomolecule.
- Optimize steric accessibility by using a longer PEG spacer (e.g., PEG24 instead of PEG15).
- Perform reactions at 4°C to slow aggregation and improve orientation-specific binding .
Methodological Guidance for Experimental Design
Q. How to validate the reproducibility of this compound-based assays?
- Include positive controls (e.g., a known Fmoc-deprotected PEG derivative) and negative controls (unreacted starting material).
- Use triplicate samples for statistical validation of conjugation efficiency.
- Report polydispersity index (PDI) for PEG-containing products to account for molecular weight variability .
Q. What criteria should guide the selection of PEG length (PEG15 vs. PEG24) for drug delivery systems?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
